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Introduction
Lys-Ala-pNA (L-Lysyl-L-alanine-p-nitroanilide) is a chromogenic substrate primarily utilized for

the characterization and quantification of Dipeptidyl Peptidase II (DPP II) activity.[1][2] DPP II,

also known as dipeptidyl peptidase 7 (DPP7) or quiescent cell proline dipeptidase (QPP), is a

serine protease that cleaves N-terminal dipeptides from polypeptide chains, showing a

preference for substrates with proline or alanine at the penultimate (P1) position.[3][4] This

document provides a comprehensive overview of the enzymatic kinetics, experimental

protocols, and physiological relevance of the DPP II-Lys-Ala-pNA system.

Enzyme-Substrate Interaction and Kinetics
The enzymatic reaction involves the hydrolysis of the amide bond in Lys-Ala-pNA by DPP II,

releasing the dipeptide Lys-Ala and a yellow-colored product, p-nitroaniline (pNA). The rate of

pNA formation, which can be monitored spectrophotometrically at 405 nm, is directly

proportional to the DPP II enzymatic activity.[5]

Quantitative Data
The kinetic parameters for the hydrolysis of Lys-Ala-pNA by human Dipeptidyl Peptidase II

have been determined, providing valuable data for enzyme characterization and inhibitor

screening.
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Kinetic Parameter Value Experimental Conditions

Michaelis Constant (Km) 0.42 mM pH 5.5

Catalytic Efficiency (kcat/Km) 0.4 x 106 M-1s-1 pH 5.5

Table 1: Kinetic parameters for the hydrolysis of Lys-Ala-pNA by human Dipeptidyl Peptidase

II.[1][2][6]

It is noteworthy that while other substrates like Lys-Pro-pNA and Ala-Pro-pNA exhibit higher

sensitivity for human DPP II, Lys-Ala-pNA is considered more selective.[2][6]

Experimental Protocol: DPP II Activity Assay
The following protocol outlines a standard method for determining DPP II activity using Lys-
Ala-pNA as a substrate.

Materials:

Purified or recombinant Dipeptidyl Peptidase II

Lys-Ala-pNA substrate solution (1 mM in a suitable buffer)

Assay Buffer: 0.05 M cacodylic acid/NaOH buffer, pH 5.5

Microtiter plate (96-well)

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

Enzyme Preparation: Dilute the DPP II enzyme stock to the desired concentration in the

assay buffer.

Reaction Setup: In a 96-well microtiter plate, add 10 µL of the diluted enzyme solution to

each well.
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Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the

temperature.

Initiation of Reaction: To each well, add 190 µL of the pre-warmed Lys-Ala-pNA substrate

solution to achieve a final volume of 200 µL and a final substrate concentration of 1 mM.[5]

Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time

(e.g., every minute for 10-30 minutes) at 37°C using a microplate reader.[5]

Data Analysis:

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus

time plot.

The concentration of pNA produced can be calculated using the Beer-Lambert law (ε of

pNA at 405 nm is approximately 10,600 M-1cm-1).

Enzyme activity can be expressed in units, where one unit is defined as the amount of

enzyme that catalyzes the release of 1 µmol of p-nitroaniline per minute under the

specified assay conditions.[2]

Physiological Significance and Signaling
DPP II is an intracellular protease primarily localized to the vesicular system and has been

implicated in various cellular processes.[3][4] Its physiological role is not fully elucidated, but it

is suggested to be involved in cell differentiation, protection from apoptosis, and the

degradation of collagen fragments and neuropeptides.[3][4]

The enzyme's involvement in immune regulation is of particular interest. DPP II has been

identified as a regulator of lymphocyte quiescence.[7] Inhibition of DPP II in resting

lymphocytes, but not in activated ones, leads to apoptotic cell death, suggesting a role in

maintaining the quiescent state of immune cells.[7]

Below is a diagram illustrating the proposed role of DPP II in regulating lymphocyte quiescence

and apoptosis.
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DPP II's role in lymphocyte quiescence.

This workflow demonstrates that in a resting lymphocyte, active DPP II contributes to the

maintenance of quiescence and the inhibition of apoptosis. Upon introduction of a DPP II

inhibitor, the enzyme becomes inactive, leading to the induction of apoptosis. This highlights

the potential of DPP II as a therapeutic target in diseases characterized by immune

dysregulation.[7][8]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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